molecular formula C7H10FNO5S B590607 5-Amino-4-fluoro-2-methylphenol;sulfuric acid CAS No. 350482-02-9

5-Amino-4-fluoro-2-methylphenol;sulfuric acid

Cat. No.: B590607
CAS No.: 350482-02-9
M. Wt: 239.217
InChI Key: PKTNQSUCNTYVGX-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methylphenol;sulfuric acid is a chemical compound with the molecular formula C7H8FNO.H2SO4. It is a versatile material used in scientific research due to its unique properties, making it suitable for various applications such as drug synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-2-methylphenol involves the introduction of an amino group and a fluorine atom onto a methylphenol backbone. The reaction typically involves the nitration of 4-fluoro-2-methylphenol followed by reduction to introduce the amino group. The compound is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of 5-Amino-4-fluoro-2-methylphenol;sulfuric acid involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The final product is often crystallized from an aqueous solution of sulfuric acid to obtain the sulfate salt .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

5-Amino-4-fluoro-2-methylphenol;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical drugs.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity and affect metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-hydroxy-4-methylaniline
  • 4-Amino-5-fluoro-2-hydroxytoluene
  • 2-Fluoro-5-hydroxy-p-toluidine
  • 5-Amino-4-fluoro-o-cresol

Uniqueness

5-Amino-4-fluoro-2-methylphenol;sulfuric acid is unique due to its specific combination of an amino group, a fluorine atom, and a methyl group on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in various scientific and industrial applications .

Biological Activity

5-Amino-4-fluoro-2-methylphenol; sulfuric acid (CAS No. 350482-02-9) is a compound notable for its diverse biological activities and applications in medicinal chemistry, biochemistry, and industrial processes. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7_7H8_8FNO·H2_2SO4_4. Its structure features an amino group (-NH2_2), a fluorine atom (F), and a methyl group (-CH3_3) attached to a phenolic ring, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of 5-Amino-4-fluoro-2-methylphenol; sulfuric acid typically involves:

  • Nitration of 4-fluoro-2-methylphenol : Introduction of a nitro group.
  • Reduction : Converting the nitro group to an amino group.
  • Reaction with sulfuric acid : Formation of the sulfate salt.

This multi-step process requires careful control of conditions such as temperature and pH to achieve high yields and purity.

The biological activity of 5-Amino-4-fluoro-2-methylphenol; sulfuric acid is primarily attributed to its ability to interact with specific biomolecules, influencing various biochemical pathways. The amino group facilitates hydrogen bonding with enzymes and receptors, while the fluorine atom enhances stability and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Enzyme Interaction Studies

5-Amino-4-fluoro-2-methylphenol; sulfuric acid has been used in proteomics research to study enzyme interactions. It can act as an inhibitor or activator for specific enzymes, affecting metabolic pathways related to disease processes such as cancer and diabetes .

Case Studies

  • Antibacterial Activity : A systematic study evaluated the antibacterial effects of 5-Amino-4-fluoro-2-methylphenol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for antibiotic development.
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines (IC50 values ranging from 146 nM to 10 µM). These findings highlight its potential as a lead compound in anticancer drug design .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
5-Amino-4-fluoro-2-methylphenolAntimicrobial, anticancerFluorine substitution enhances activity
2-Fluoro-5-hydroxy-4-methylanilineModerate antibacterialHydroxyl group presence
4-Amino-5-fluoro-2-hydroxytolueneAnticancerHydroxyl group increases solubility

Properties

IUPAC Name

5-amino-4-fluoro-2-methylphenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.H2O4S/c1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2-3,10H,9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNQSUCNTYVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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